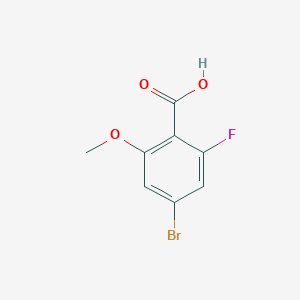

4-溴-2-氟-6-甲氧基苯甲酸

描述

4-Bromo-2-fluoro-6-methoxybenzoic acid is a chemical compound with the CAS Number: 1472104-49-6 . It has a molecular weight of 249.04 . The compound is solid in its physical form .

Molecular Structure Analysis

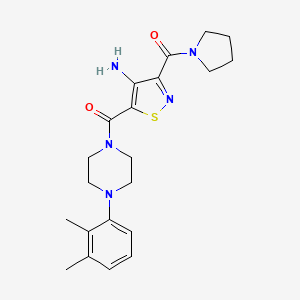

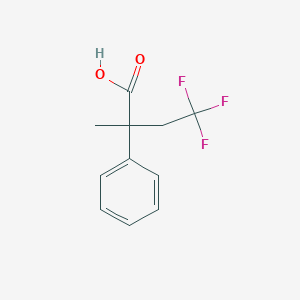

The molecular structure of 4-Bromo-2-fluoro-6-methoxybenzoic acid consists of an aromatic benzene ring substituted with bromo, fluoro, methoxy, and carboxylic acid groups . The InChI Code for the compound is 1S/C8H6BrFO3/c1-13-6-3-4 (9)2-5 (10)7 (6)8 (11)12/h2-3H,1H3, (H,11,12) .Physical And Chemical Properties Analysis

4-Bromo-2-fluoro-6-methoxybenzoic acid is a solid at room temperature . It has a molecular weight of 249.04 .科学研究应用

合成和化学性质

4-溴-2-氟-6-甲氧基苯甲酸是一种在各种化学合成过程中引起兴趣的化合物,因为它具有卤代和甲氧基。它是有机合成中一种多用途的中间体。例如,它已被用于合成甲基 4-溴-2-甲氧基苯甲酸酯,该合成通过一系列反应从 4-溴-2-氟甲苯开始,展示了它在生产高纯度和高产率化合物方面的用途 (陈炳河,2008)。此外,对钴催化羰基化反应化学选择性的研究突出了它在合成各种氟苯甲酸衍生物中的应用,表明了创造各种氟化有机化合物的潜力 (V. Boyarskiy 等人,2010)。

环境和生物应用

该化合物的衍生物已被探索用于环境和生物应用。例如,对厌氧环境中芳香族化合物甲烷生成降解的研究已经利用氟化衍生物来追踪代谢途径,从而提供了对微生物降解过程的见解 (K. Londry, P. Fedorak, 1993)。这项研究可以增强我们对卤代有机污染物的生物修复策略的理解。

材料科学和光伏

在材料科学中,卤代苯甲酸,包括类似于 4-溴-2-氟-6-甲氧基苯甲酸的衍生物,已被用于改性聚(3,4-乙撑二氧噻吩):聚(苯乙烯磺酸盐)(PEDOT:PSS),显著提高了它的导电性。这种改性对开发高效率、无 ITO 的有机太阳能电池具有重要意义,表明此类化合物有可能推动光伏技术的发展 (L. Tan 等人,2016)。

镧系元素配合物的发光和结构性质

镧系元素配合物的结构和发光性质已经使用卤代苯甲酸配体进行研究,包括类似于 4-溴-2-氟-6-甲氧基苯甲酸的衍生物。这些研究揭示了不同的卤素原子如何影响铕(III)、钆(III)和铽(III)配合物的物理化学和发光。此类研究强调了卤代苯甲酸在设计具有特定发光性质的材料中对于光学应用的重要性 (J. Monteiro 等人,2015)。

安全和危害

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

作用机制

Target of Action

Similar compounds are often used in the synthesis of biaryl intermediates , suggesting that it may interact with various aryl boronic acids.

Mode of Action

It’s possible that it interacts with its targets through a palladium-mediated coupling process , which is a common reaction in organic chemistry involving the formation of a carbon-carbon bond between two aryl groups.

Biochemical Pathways

Given its potential role in the synthesis of biaryl intermediates , it may be involved in various biochemical reactions and pathways.

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . Its lipophilicity (Log Po/w) is estimated to be between 1.66 and 2.72 , which could influence its distribution within the body.

Result of Action

Given its potential role in the synthesis of biaryl intermediates , it may contribute to the formation of various biologically active compounds.

属性

IUPAC Name |

4-bromo-2-fluoro-6-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO3/c1-13-6-3-4(9)2-5(10)7(6)8(11)12/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HURPNPSJCSOLOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)Br)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-fluoro-6-methoxybenzoic acid | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl N-(3-azabicyclo[3.2.0]heptan-6-ylmethyl)carbamate](/img/structure/B2980084.png)

![4-fluoro-N-(2-(6-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2980085.png)

![[1-(4-Bromobenzyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B2980089.png)

![3-[2-Cyanoethyl-(5-formyl-1,3-thiazol-2-yl)amino]propanenitrile](/img/structure/B2980091.png)

![methyl 2-{[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate](/img/structure/B2980092.png)

![Tert-butyl N-[2-(3-aminophenoxy)ethyl]carbamate](/img/structure/B2980095.png)

![N-[2-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2980097.png)

![N-(2-fluorophenyl)-2-((3-(4-methoxybenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2980099.png)